1-Boc-5-cyano-1H-indole-2-boronic acid
Overview
Description
1-Boc-5-cyano-1H-indole-2-boronic acid is a chemical compound that belongs to the class of indole boronic acids. It is characterized by the presence of a boronic acid group attached to the indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a tert-butoxycarbonyl (Boc) protective group and a cyano group, which contribute to its reactivity and stability.
Synthesis Analysis
The synthesis of indole boronic acids can be achieved through various methods. One approach involves the use of boronic acid to catalyze a three-component reaction, as described in the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Although the specific synthesis of 1-Boc-5-cyano-1H-indole-2-boronic acid is not detailed in the provided papers, the principles of boronic acid catalysis and the activation of hydroxy groups in carboxylic acid intermediates are relevant to its potential synthetic routes.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and diverse. For instance, the reaction of indole with cyclohexanone in the presence of a Lewis acid resulted in a novel heterocyclic compound with a spiro six-membered ring and an epoxide bridge . While this does not directly describe 1-Boc-5-cyano-1H-indole-2-boronic acid, it illustrates the types of structural features that can be analyzed using techniques such as NMR and X-ray crystallography.
Chemical Reactions Analysis
Indole boronic acids are known for their dynamic covalent reactivity, which allows them to form various derivatives and engage in complex chemical reactions . The ability to form H-bonded complexes is particularly noteworthy, as it can lead to the formation of discrete or polymeric supramolecules . This reactivity is essential for understanding the chemical behavior of 1-Boc-5-cyano-1H-indole-2-boronic acid in different environments and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form reversible condensation reactions, leading to the construction of complex molecular architectures . This versatility makes them suitable for creating a wide range of materials, including macrocycles, cages, and polymers. The specific properties of 1-Boc-5-cyano-1H-indole-2-boronic acid would be determined by its molecular structure, which includes the boronic acid group, the protective Boc group, and the cyano group.
Scientific Research Applications
Sugar-Boronic Ester Formation : 5-Indolylboronic acid forms boronic esters with reducing sugars in water. This process is significant for sugar-binding studies, showing selectivity for oligosaccharides and useful in fluorescence or NMR spectroscopy applications (Nagai et al., 1993).
Catalysis in Organic Synthesis : Indole boronic acids are used in Rh(III)-catalyzed and Cu(II)-catalyzed coupling reactions. These reactions are important for forming diverse organic compounds with potential applications in drug synthesis and material science (Zheng et al., 2014); (Gao et al., 2014).
Synthesis of Complex Organic Structures : Indole boronic acids are utilized in the synthesis of complex organic structures such as indole-substituted twistane-like derivatives and 2-(indolyl) borates. These compounds have potential applications in creating novel materials and molecules with unique properties (Rojas-Martín et al., 2013); (Vazquez et al., 2002).
Catalytic Applications in Biochemistry : Boronic acids, including indole boronic acids, are increasingly used as catalysts in biochemical reactions. Their applications range from enantioselective synthesis to accelerating multi-component reactions, which are crucial in medicinal chemistry and the synthesis of complex organic molecules (Hashimoto et al., 2015); (Das et al., 2017).
Sensing Applications and Material Science : Boronic acids are used in sensing applications due to their interactions with diols and Lewis bases. They are also employed in various areas such as biological labeling, protein manipulation, and the development of responsive materials (Lacina et al., 2014); (Hall, 2019).
Biomedical Applications : Boronic acid polymers, including those derived from indole boronic acids, are valuable in various biomedical applications. These include the treatment of diseases such as HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Safety And Hazards
properties
IUPAC Name |
[5-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-5-4-9(8-16)6-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYBPNMPKTRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401110 | |
Record name | [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-cyano-1H-indole-2-boronic acid | |
CAS RN |
475102-15-9 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-cyano-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475102-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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